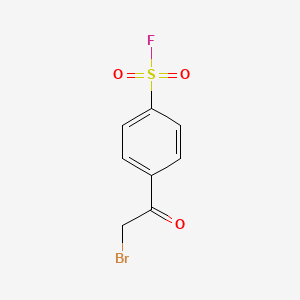

4-(2-bromoacetyl)-Benzenesulfonyl fluoride

Description

Contextualizing Sulfonyl Fluorides as Reactive Functional Groups in Chemical Biology

Sulfonyl fluorides (R-SO₂F) have gained prominence as a class of electrophilic functional groups with a well-balanced profile of stability and reactivity, making them particularly suitable for applications in biological systems. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability in aqueous environments, a critical feature for probes used in cellular contexts.

Their reactivity is often associated with the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, a concept that has been likened to "click chemistry" due to its reliability and specificity. sigmaaldrich.com This reaction typically involves the nucleophilic attack on the sulfur atom by specific amino acid residues in proteins. While initially recognized for their reactivity towards the active site serine of serine proteases, it is now established that sulfonyl fluorides can also react with other nucleophilic residues such as lysine (B10760008), tyrosine, histidine, and threonine, often in a context-dependent manner dictated by the local protein microenvironment. rsc.org This promiscuous yet selective reactivity has made sulfonyl fluorides valuable warheads for covalent inhibitors and activity-based protein profiling (ABPP) probes. rsc.org

Overview of Alpha-Halo Ketones in Biological Chemistry

Alpha-halo ketones are a well-established class of reactive electrophiles characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This arrangement makes the alpha-carbon highly susceptible to nucleophilic attack, rendering alpha-halo ketones effective alkylating agents. The reactivity of the alpha-halo ketone is influenced by the nature of the halogen, with the reactivity generally following the trend I > Br > Cl > F.

In biological chemistry, alpha-bromo ketones, such as the bromoacetyl group in 4-(2-bromoacetyl)-benzenesulfonyl fluoride, are frequently employed to covalently modify proteins. They exhibit a strong preference for reacting with the nucleophilic side chains of cysteine and histidine residues via an Sₙ2 mechanism. This specific reactivity has been widely exploited in the design of enzyme inhibitors, affinity labels, and chemical probes for studying protein structure and function.

Dual Reactivity Principles of this compound

The defining characteristic of this compound is its dual electrophilic nature, housing both a "hard" sulfonyl fluoride and a "soft" alpha-bromo ketone. This duality, in principle, allows for two distinct and potentially orthogonal covalent reactions. The sulfonyl fluoride is poised to react with harder nucleophiles like serine, threonine, and tyrosine, while the alpha-bromo ketone is expected to preferentially target softer nucleophiles such as cysteine and histidine.

This differential reactivity could be exploited for sequential or selective labeling of different nucleophiles within a single protein or between interacting proteins. The specific outcome of a reaction with a biological target would be dictated by several factors, including the accessibility and nucleophilicity of the amino acid residues in the protein's microenvironment, as well as the reaction conditions. This bifunctionality positions this compound as a potential heterobifunctional cross-linking agent or a dual-targeting covalent probe. nih.gov

Research Significance and Scope in Contemporary Chemical Sciences

The research significance of this compound lies in its potential to serve as a versatile tool for dissecting complex biological processes. As a bifunctional electrophile, it could be employed in proteomic studies to capture and identify protein-protein interactions. nih.gov One reactive group could "plant" the probe onto a primary protein target, while the second group is "cast" to react with a proximal binding partner.

Furthermore, the dual reactivity of this compound could be harnessed for the development of novel covalent inhibitors that target two different residues within a single active site or an allosteric site, potentially leading to enhanced potency and selectivity. In the realm of chemical biology, such probes are invaluable for mapping the architecture of protein complexes and for activity-based protein profiling to identify novel enzyme activities or ligand-binding proteins. The modular nature of its synthesis also allows for the potential incorporation of reporter tags, such as fluorophores or biotin (B1667282), further expanding its utility in modern chemical research.

Interactive Data Tables

Below are interactive tables summarizing the key properties and potential reactivity of the functional groups present in this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrFO₃S |

| Molecular Weight | 281.10 g/mol |

| Appearance | Crystals |

| Melting Point | 104-110 °C |

| Functional Group | Reactive Nature | Primary Target Residues | Reaction Type |

|---|---|---|---|

| Sulfonyl Fluoride | Hard Electrophile | Serine, Threonine, Tyrosine, Lysine, Histidine | Sulfur(VI) Fluoride Exchange (SuFEx) |

| Alpha-bromo Ketone | Soft Electrophile | Cysteine, Histidine | Sₙ2 Alkylation |

Structure

3D Structure

Properties

CAS No. |

433-21-6 |

|---|---|

Molecular Formula |

C8H6BrFO3S |

Molecular Weight |

281.10 g/mol |

IUPAC Name |

4-(2-bromoacetyl)benzenesulfonyl fluoride |

InChI |

InChI=1S/C8H6BrFO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2 |

InChI Key |

RWHNIEOAPNZZGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)S(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 2 Bromoacetyl Benzenesulfonyl Fluoride

Established Synthetic Pathways for Aromatic Sulfonyl Fluorides

The synthesis of aromatic sulfonyl fluorides is a well-established field in organic chemistry, with several reliable methods available. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

One of the most traditional and widely used methods is the nucleophilic substitution of sulfonyl chlorides . This approach involves a halogen exchange (Cl–F) reaction where an aromatic sulfonyl chloride is treated with a fluoride (B91410) salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). mdpi.comccspublishing.org.cn This method is straightforward but is contingent on the accessibility and stability of the corresponding sulfonyl chloride precursor.

Alternative precursors have been extensively explored to circumvent the limitations of using sulfonyl chlorides. ccspublishing.org.cn These methods include:

From Sulfonic Acids and Sulfonates : Sulfonic acids and their salts can be converted to sulfonyl fluorides in a one-pot, two-step procedure. This typically involves an initial conversion to the sulfonyl chloride using a chlorinating agent like cyanuric chloride, followed by an in-situ reaction with a fluoride source. mdpi.com

From Thiols and Disulfides : Aryl thiols and disulfides serve as effective starting materials. The synthesis involves an oxidative process. For instance, thiols can be oxidized with sodium hypochlorite (B82951) to generate a sulfonyl chloride intermediate, which then undergoes a Cl–F exchange with KHF₂. mdpi.com Another approach uses an excess of an electrophilic fluorinating agent, such as Selectfluor, which acts as both the oxidant and the fluorine source. ccspublishing.org.cnacs.org

From Sulfonamides : More recently, methods have been developed to synthesize sulfonyl fluorides directly from sulfonamides. This transformation can be achieved by activating the sulfonamide with a pyrylium (B1242799) salt (Pyry-BF₄) and a chloride source (MgCl₂) to form the sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride with KF. mdpi.comresearchgate.net

The following table summarizes these established synthetic pathways.

| Starting Material | Key Reagents | Description |

| Aryl Sulfonyl Chlorides | KF, KHF₂ | A direct halogen exchange reaction where the chloride is substituted by a fluoride ion. mdpi.comccspublishing.org.cn |

| Sulfonic Acids/Salts | Cyanuric Chloride, KHF₂ | A one-pot, two-step process involving in-situ formation of the sulfonyl chloride followed by fluorination. mdpi.com |

| Thiols/Disulfides | NaOCl, KHF₂ or Selectfluor | An oxidative process where the sulfur moiety is converted to a sulfonyl fluoride. mdpi.comccspublishing.org.cn |

| Sulfonamides | Pyry-BF₄, MgCl₂, KF | Activation of the sulfonamide to form a sulfonyl chloride intermediate, followed by fluorination. researchgate.net |

Methodologies for Introducing the Bromoacetyl Moiety onto Aromatic Systems

The introduction of the bromoacetyl group onto an aromatic ring is a critical step in the synthesis of 4-(2-bromoacetyl)-Benzenesulfonyl fluoride. This can be accomplished through two primary strategies.

The first strategy is a direct Friedel-Crafts acylation of a pre-existing benzenesulfonyl fluoride with a bromoacetylating agent, such as bromoacetyl chloride or bromoacetyl bromide, in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method introduces the bromoacetyl group in a single step but can be challenging due to the deactivating nature of the sulfonyl fluoride group, which makes the aromatic ring less susceptible to electrophilic substitution.

A more common and often higher-yielding approach is a two-step sequence :

Friedel-Crafts Acetylation : The aromatic precursor is first acetylated using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst. In the context of synthesizing the target molecule, this would involve the acetylation of a suitable benzene (B151609) derivative to produce a 4-acetylphenyl intermediate.

Alpha-Bromination : The methyl group of the resulting acetyl moiety is then selectively brominated. This is typically achieved using a brominating agent such as bromine (Br₂) in a suitable solvent like acetic acid, or with N-bromosuccinimide (NBS), often with a radical initiator. rsc.org This sequence avoids the potential difficulties of a direct Friedel-Crafts bromoacetylation on a deactivated ring.

For example, the synthesis of 3-(bromoacetyl)coumarins often proceeds via the bromination of 3-acetylcoumarins using reagents like copper(II) bromide (CuBr₂) or phenyltrimethylammonium (B184261) tribromide. rsc.org A similar strategy is applicable for the synthesis of this compound, where 4-acetylbenzenesulfonyl fluoride would be the key intermediate for the bromination step.

Optimization of Reaction Conditions for Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. The optimization process would focus on the key transformations: the formation of the sulfonyl fluoride and the introduction of the bromoacetyl group.

For the synthesis of the sulfonyl fluoride moiety , key parameters to consider include the choice of fluorinating agent, solvent, temperature, and reaction time. For instance, in the conversion of sulfonyl chlorides to sulfonyl fluorides, phase-transfer catalysts can be employed to improve the efficiency of the reaction with aqueous fluoride solutions. mdpi.com When using oxidative methods with starting materials like thiols, the stoichiometry of the oxidant (e.g., Selectfluor) is a critical variable that must be carefully controlled to prevent over-oxidation or incomplete reaction. nih.gov

For the introduction of the bromoacetyl group , particularly via the two-step acetylation/bromination pathway, several factors are important.

Acetylation : The choice and amount of Lewis acid catalyst, the solvent (e.g., dichloromethane, carbon disulfide), and the reaction temperature are primary variables.

Bromination : The selection of the brominating agent (e.g., Br₂, NBS), the use of a catalyst or initiator, the solvent, and the reaction temperature must be fine-tuned to ensure selective mono-bromination of the acetyl group without promoting unwanted aromatic bromination.

A hypothetical optimization table for the synthesis might involve screening these variables to find the ideal conditions.

| Reaction Step | Variable | Conditions Screened | Optimal Outcome |

| Sulfonamide to Sulfonyl Fluoride Conversion | Fluoride Source | KF, CsF, KHF₂ | High yield, minimal side products |

| Solvent | Acetonitrile, DMF, Toluene | Good solubility, non-reactive | |

| Temperature | Room Temp, 60 °C, 80 °C | Complete conversion, short reaction time | |

| Alpha-Bromination of Acetyl Group | Brominating Agent | Br₂, NBS, CuBr₂ | High selectivity for alpha-position |

| Solvent | Acetic Acid, CCl₄, Dioxane | Facilitates reaction, minimizes byproducts | |

| Temperature | Room Temp, Reflux | Controlled rate, prevents decomposition |

Advanced Synthetic Strategies for Analog Development

Modern synthetic organic chemistry offers advanced strategies that are well-suited for the development of analogs of this compound. These methods provide greater flexibility and functional group tolerance compared to traditional approaches.

Palladium-catalyzed cross-coupling reactions represent a powerful tool. researchgate.net One such method involves the sulfonylation of aryl bromides or triflates. In this process, an appropriately substituted aryl bromide can be coupled with a sulfur dioxide source, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to generate an arylsulfinate intermediate. This intermediate is then treated in situ with an electrophilic fluorine source like N-fluorodibenzenesulfonimide (NFSI) to yield the desired aryl sulfonyl fluoride. researchgate.net This strategy is highly modular, as a wide variety of substituted aryl bromides can be used to generate a library of sulfonyl fluoride analogs.

Electrochemical methods offer a green and mild alternative for synthesizing sulfonyl fluorides. ccspublishing.org.cnacs.org For example, the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride as the fluorine source avoids the need for chemical oxidants. acs.org This technique displays a broad substrate scope, allowing for the synthesis of diverse aryl and heteroaryl sulfonyl fluorides.

Multicomponent reactions (MCRs) provide a direct route to complex sulfonyl fluorides. An example is the reaction involving in-situ generated arynes, secondary amines, and sulfuryl fluoride (SO₂F₂), which allows for the straightforward synthesis of substituted arylsulfonyl fluoride derivatives. mdpi.com These advanced strategies enable the rapid generation of analogs with diverse substitution patterns on the aromatic ring, which is invaluable for structure-activity relationship studies.

Precursors and Downstream Intermediates in Organic Synthesis

The synthesis of this compound relies on a selection of key precursors and proceeds through specific intermediates.

4-Aminobenzenesulfonamide : Can be converted to the corresponding diazonium salt, which can then undergo reactions to install the fluoride and acetyl functionalities.

4-Bromobenzenesulfonyl fluoride or 4-Iodobenzenesulfonyl fluoride : These are ideal precursors for palladium-catalyzed cross-coupling reactions to introduce the acetyl group.

Benzenesulfonyl fluoride : Can undergo Friedel-Crafts acylation, although this can be challenging due to the deactivating nature of the SO₂F group.

4-Acetylthiophenol : This can be used in oxidative fluorination methods to directly form the sulfonyl fluoride.

Downstream Intermediates: During a multi-step synthesis, the most critical intermediate is 4-acetylbenzenesulfonyl fluoride . This compound is the direct precursor to the final product. It is typically synthesized first, isolated, and purified before undergoing the final alpha-bromination step to yield this compound. The stability and purity of this intermediate are crucial for the success of the final bromination reaction.

The target compound itself, this compound, is a valuable bifunctional intermediate for further synthesis. The bromoacetyl group serves as an electrophilic handle for alkylation reactions, while the sulfonyl fluoride group can participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, allowing for its conjugation to other molecules. celluars.comresearchgate.net

Chemical Reactivity and Mechanism of Action for 4 2 Bromoacetyl Benzenesulfonyl Fluoride

Electrophilic Reactivity of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride group (-SO₂F) is recognized for its unique balance of stability and reactivity. acs.org Unlike the more labile sulfonyl chlorides, sulfonyl fluorides are remarkably stable under many conditions, yet they can be activated to exhibit potent electrophilic reactivity toward nucleophiles. ccspublishing.org.cnnih.gov This characteristic makes them valuable in various chemical and biological applications. ccspublishing.org.cn The electron-withdrawing nature of the fluorine and two oxygen atoms creates a highly electron-deficient sulfur(VI) center, rendering it susceptible to nucleophilic attack.

Nucleophilic Addition and Substitution Mechanisms

The primary reaction pathway for sulfonyl fluorides with nucleophiles is nucleophilic substitution at the sulfur atom. nih.govacs.org In contrast to sulfonyl chlorides, which can undergo reductive collapse, the strong sulfur-fluorine bond in sulfonyl fluorides ensures that substitution is typically the exclusive pathway. nih.govacs.org The reaction is initiated by the attack of a nucleophile (Nu) on the electrophilic sulfur atom. This proceeds through a trigonal bipyramidal intermediate or transition state, culminating in the displacement of the fluoride ion, a good leaving group, to form a new sulfur-nucleophile bond.

Activation of the sulfonyl fluoride is often necessary for the reaction to proceed efficiently. ccspublishing.org.cn This can be achieved through the use of Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], or through proton or silicon centers that facilitate the exchange of the S-F bond. nih.govacs.org This controlled reactivity is a cornerstone of its application in click chemistry. acs.org

Reactivity with Amino Acid Side Chains: Serine, Threonine, Lysine (B10760008), Tyrosine, Cysteine, and Histidine

In biological contexts, the sulfonyl fluoride moiety is known to act as an electrophilic "warhead" capable of forming covalent bonds with various nucleophilic amino acid residues within proteins. acs.orgacs.org This reactivity is often context-specific, depending on the local microenvironment of the amino acid in the protein's three-dimensional structure. acs.orgacs.org The sulfonyl fluoride group can covalently modify serine, threonine, lysine, tyrosine, cysteine, and histidine residues. ccspublishing.org.cnnih.gov This broad reactivity profile makes sulfonyl fluorides versatile tools for developing covalent inhibitors and chemical biology probes. nih.govenamine.net Sulfonyl fluorides are known to form particularly stable covalent adducts with the side chains of tyrosine and lysine. acs.org

| Amino Acid | Nucleophilic Group | Potential Reaction Product |

|---|---|---|

| Serine | Hydroxyl (-OH) | Sulfonate Ester |

| Threonine | Hydroxyl (-OH) | Sulfonate Ester |

| Lysine | Amine (-NH₂) | Sulfonamide |

| Tyrosine | Phenolic Hydroxyl (-OH) | Sulfonate Ester |

| Cysteine | Thiol (-SH) | Thiosulfonate Ester |

| Histidine | Imidazole (B134444) | Sulfonyl-imidazole Adduct |

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry and Mechanisms

The reactivity of the sulfonyl fluoride group is the foundation of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which is considered a new generation of "click chemistry". ccspublishing.org.cnmonash.edu SuFEx provides a reliable method for constructing molecules, polymers, and biomolecular conjugates through the formation of robust sulfonyl-based linkages (-SO₂-). ccspublishing.org.cnmonash.edu The core of SuFEx is the highly efficient and specific reaction between a sulfonyl fluoride and a nucleophile, typically an O- or N-nucleophile, to displace the fluoride and form a new covalent bond. ccspublishing.org.cn

This transformation can be facilitated under specific conditions, often requiring an activator or catalyst to achieve the desired reactivity. nih.gov The stability of the S-F bond prevents unwanted side reactions, while its latent reactivity can be harnessed for precise molecular assembly. monash.edu This "click" reaction is characterized by its high yield, broad substrate scope, and tolerance of various functional groups, making it a powerful tool in drug discovery, materials science, and chemical biology. ccspublishing.org.cnucsd.edunih.gov

Alkylating Reactivity of the Alpha-Bromoacetyl Moiety

The second reactive center in 4-(2-bromoacetyl)-benzenesulfonyl fluoride is the alpha-bromoacetyl group. This functional group is a classic α-halo ketone, which serves as a potent alkylating agent. The carbon atom attached to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself.

Mechanism of Covalent Adduct Formation with Biological Nucleophiles

The alpha-bromoacetyl moiety reacts with nucleophiles via a bimolecular nucleophilic substitution (Sₙ2) mechanism. youtube.com In this process, a nucleophilic group from a biological molecule, such as the thiol of a cysteine residue or the imidazole nitrogen of histidine, attacks the electrophilic α-carbon. mdpi.comnih.gov This attack occurs from the backside relative to the carbon-bromine bond, leading to the formation of a new carbon-nucleophile bond and the simultaneous displacement of the bromide ion, which is an excellent leaving group.

This reaction results in the formation of a stable, irreversible covalent adduct between the molecule and its biological target. nih.govresearchgate.net The formation of this covalent bond can permanently alter the structure and function of the target protein, a mechanism often exploited in the design of irreversible enzyme inhibitors. nih.gov The efficiency of this alkylation is a key factor in the compound's mechanism of action when targeting specific nucleophilic residues in proteins. mdpi.com

Consideration of Complex Reaction Product Formation

The presence of two distinct electrophilic sites on this compound—the sulfonyl fluoride sulfur and the α-bromoacetyl carbon—creates the potential for complex reaction outcomes. The product distribution will depend on several factors, including the nature of the nucleophile, the reaction conditions (e.g., pH, solvent), and the relative reactivity of the two sites.

For instance, soft nucleophiles, such as the thiol group of cysteine, are generally expected to react preferentially with the soft electrophilic center of the alpha-bromoacetyl group in an Sₙ2 reaction. Harder nucleophiles, like the hydroxyl groups of serine or tyrosine, might preferentially attack the hard sulfur center of the sulfonyl fluoride, particularly under conditions that activate the SuFEx reaction.

When reacting with a macromolecule like a protein, which may present multiple nucleophilic residues, several outcomes are possible:

Site-Selective Monofunctional Reaction: One molecule reacts with a single nucleophilic residue via either the sulfonyl fluoride or the alpha-bromoacetyl group.

Bifunctional Reaction (Intramolecular Cross-linking): A single molecule of the compound reacts with two different nucleophilic residues on the same protein, leading to intramolecular cross-linking.

Bifunctional Reaction (Intermolecular Cross-linking): The compound acts as a linker between two separate protein molecules, forming an intermolecular bridge.

The ultimate product profile is a consequence of the kinetic and thermodynamic competition between these possible reaction pathways.

Interplay of Dual Reactive Centers in Bioconjugation and Modification

The unique architecture of this compound, featuring two electrophilic sites with different reactivity profiles, makes it a versatile tool for covalently modifying proteins and other biomolecules. The α-bromoacetyl group and the sulfonyl fluoride group can engage in chemoselective reactions, allowing for a degree of control over the modification process.

The α-bromoacetyl group is a classic electrophile that readily undergoes nucleophilic substitution, primarily with soft nucleophiles like the thiol group of cysteine residues in proteins. This reaction proceeds via an SN2 mechanism, where the nucleophilic sulfur atom of a cysteine attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond. The reactivity of the α-bromoacetyl group is enhanced by the adjacent electron-withdrawing carbonyl group, which polarizes the C-Br bond and makes the α-carbon more susceptible to nucleophilic attack.

The sulfonyl fluoride group , on the other hand, is a harder electrophile that preferentially reacts with harder nucleophiles. In the context of protein modification, this includes the side chains of amino acids such as lysine (primary amine), tyrosine (phenolic hydroxyl), serine (primary alcohol), and histidine (imidazole ring). The reaction with these residues involves the nucleophilic attack on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide (with lysine) or sulfonate ester (with tyrosine or serine). While sulfonyl fluorides are generally more stable to hydrolysis than their chloride counterparts, their reactivity can be tuned by the electronic nature of the aromatic ring. The presence of the electron-withdrawing bromoacetyl group at the para-position of the benzene (B151609) ring is expected to increase the electrophilicity of the sulfonyl fluoride group, thereby enhancing its reactivity towards nucleophiles.

The interplay between these two reactive centers allows for sequential or differential modification strategies. For instance, under specific pH conditions, the more reactive α-bromoacetyl group could be selectively targeted by cysteine residues. Subsequently, the less reactive sulfonyl fluoride could be induced to react with other nucleophilic residues, potentially under different reaction conditions. This differential reactivity is a key feature of heterobifunctional crosslinkers, enabling the controlled linkage of different molecular entities.

Table 1: Potential Reactivity of this compound with Nucleophilic Amino Acid Residues

| Reactive Center | Target Amino Acid Residue | Type of Nucleophile | Resulting Covalent Bond |

| α-Bromoacetyl | Cysteine | Thiol (soft) | Thioether |

| Sulfonyl Fluoride | Lysine | Amine (hard) | Sulfonamide |

| Sulfonyl Fluoride | Tyrosine | Phenolic Hydroxyl (hard) | Sulfonate Ester |

| Sulfonyl Fluoride | Serine | Primary Alcohol (hard) | Sulfonate Ester |

| Sulfonyl Fluoride | Histidine | Imidazole (borderline) | Sulfonyl-imidazole adduct |

Hydrolytic Stability and Reactivity in Aqueous Environments

The utility of this compound in biological applications is intrinsically linked to its stability in aqueous media. Both the α-bromoacetyl and the sulfonyl fluoride moieties are susceptible to hydrolysis, which would render the compound inactive for its intended bioconjugation purposes.

The sulfonyl fluoride group exhibits moderate stability in aqueous solutions. However, its hydrolysis is significantly influenced by pH and temperature. Under neutral or acidic conditions, the rate of hydrolysis is generally slow. As the pH increases, the concentration of the hydroxide (B78521) ion, a potent nucleophile, also increases, leading to an accelerated rate of hydrolysis. This reaction results in the formation of the corresponding sulfonic acid. The presence of the electron-withdrawing bromoacetyl group on the aromatic ring is anticipated to make the sulfonyl fluoride more susceptible to nucleophilic attack by water or hydroxide ions, thereby potentially decreasing its hydrolytic stability compared to unsubstituted benzenesulfonyl fluoride.

The α-bromoacetyl group can also undergo hydrolysis, although typically at a slower rate than its reaction with potent nucleophiles like thiols. The mechanism involves the nucleophilic attack of a water molecule or a hydroxide ion on the α-carbon, leading to the displacement of the bromide ion and the formation of an α-hydroxyacetyl group.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The efficiency and selectivity of the reactions of this compound are governed by both kinetic and thermodynamic factors.

Kinetics: The rates of the reactions with different nucleophiles will determine the selectivity of the modification. The reaction of the α-bromoacetyl group with the thiol side chain of cysteine is known to be kinetically very favorable, often proceeding much faster than its reaction with other nucleophiles or its hydrolysis. This high rate constant is the basis for the cysteine-specific modification strategies.

The reaction rates of the sulfonyl fluoride group with various amino acid side chains are generally slower than that of the α-bromoacetyl group with cysteine. The relative rates for the sulfonyl fluoride will depend on the nucleophilicity of the target residue and the reaction conditions. For instance, the reaction with the phenolic hydroxyl group of tyrosine is often favored under slightly basic conditions, which deprotonate the hydroxyl group and increase its nucleophilicity.

Thermodynamics: The reactions of both the α-bromoacetyl and the sulfonyl fluoride groups with their respective target nucleophiles on biomolecules result in the formation of stable, covalent bonds. The formation of thioether, sulfonamide, and sulfonate ester bonds are thermodynamically favorable processes, leading to irreversible modifications under typical physiological conditions. The high stability of these linkages is a desirable feature for applications where a permanent tag or crosslink is required.

The thermodynamic stability of the starting material, this compound, in aqueous buffers is a critical consideration. As discussed, hydrolysis is a thermodynamically favorable process that competes with the desired bioconjugation reaction. Therefore, from a practical standpoint, the kinetic accessibility of the desired reaction pathway must be significantly greater than that of the hydrolysis pathway to achieve efficient labeling of the target biomolecule.

Applications in Chemical Biology and Proteomics Research

Design and Development of Covalent Chemical Probes

Covalent chemical probes are indispensable tools for identifying and characterizing protein function directly within complex biological systems. frontiersin.org The design of these probes typically incorporates a reactive group, or "warhead," that forms a stable covalent bond with a target protein, and often a reporter tag (e.g., an alkyne or fluorophore) for detection and enrichment. nih.gov The sulfonyl fluoride (B91410) group is an effective warhead for such probes because it can covalently modify not only highly reactive serines but also other functionally important residues like tyrosine, lysine (B10760008), histidine, threonine, and cysteine. rsc.orgjenabioscience.comrsc.org This broad reactivity profile expands the scope of proteins that can be targeted beyond traditional enzyme classes. rsc.org

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in their native environment. frontiersin.orgwikipedia.org Probes based on the sulfonyl fluoride scaffold are well-suited for ABPP applications. nih.gov For instance, alkyne-tagged sulfonyl fluoride probes have been successfully used to covalently modify and identify active members of the S1 family of serine proteases from complex proteomes. nih.govresearchgate.net The general workflow involves treating a proteome with the SF probe, followed by "clicking" a reporter tag (like biotin (B1667282) or a fluorophore) onto the alkyne handle of the probe-labeled proteins. nih.govresearchgate.net This enables the subsequent enrichment and identification of the active enzymes via mass spectrometry. nih.gov This methodology allows for the global and quantitative analysis of enzyme activities, providing crucial information for drug discovery and biomarker identification. wikipedia.org

Covalent probes provide a means to permanently link a ligand to its target, which facilitates the detailed study of binding interactions. The formation of a covalent bond traps the ligand in the binding pocket, allowing for the unambiguous identification of the target protein and the specific residue it interacts with. nih.gov Sulfonyl fluoride probes have been instrumental in this regard. For example, by designing SF probes based on known reversible inhibitors, researchers can convert non-covalent binders into irreversible ones. nih.govacs.org This strategy has been used to study kinases, where SF-containing probes were designed to react with conserved catalytic lysine residues in the ATP-binding pocket. acs.orgresearchgate.net The stability of the resulting covalent complex aids in downstream applications such as X-ray crystallography to visualize the precise binding mode, offering deep insights into the structural basis of molecular recognition.

Targeted Protein Modification and Labeling Strategies

The ability to selectively modify proteins is crucial for understanding their function, tracking their localization, and developing new therapeutics. The reactivity of the sulfonyl fluoride group is highly dependent on the local microenvironment of the protein, enabling context-specific labeling of nucleophilic residues. rsc.org This contrasts with more indiscriminately reactive electrophiles and allows for greater selectivity in targeting specific amino acids.

While initially recognized for their reactivity with serine proteases, sulfonyl fluoride probes have been shown to selectively label a variety of other functionally important amino acid residues. rsc.orgnih.gov This broadens their utility for "beyond-cysteine" covalent targeting strategies. nih.gov Chemical proteomics studies have demonstrated that SF-based probes can effectively label key tyrosine and lysine residues in a site-specific manner. A notable example is the selective labeling of functional tyrosine residues located in the promiscuous substrate-binding site of glutathione (B108866) transferases (GSTs), which are essential for their enzymatic function. nih.gov Similarly, SF probes have been developed to target the conserved catalytic lysine in the ATP-binding pocket of kinases, a residue class that is otherwise difficult to target covalently. acs.orgresearchgate.net

| Targeted Amino Acid | Protein/Enzyme Class Example | Significance of Residue |

| Serine | Serine Proteases, Serine Hydrolases | Catalytically essential active site residue. nih.govnih.gov |

| Tyrosine | Glutathione Transferases (GSTs), DcpS | Located in functional substrate-binding sites. nih.govnih.gov |

| Lysine | Kinases | Conserved catalytic residue in ATP-binding pocket. acs.orgresearchgate.net |

| Histidine | Cereblon (CRBN) | Located in the functional sensor loop. rsc.org |

In quantitative proteomics, SF-based probes are powerful tools for assessing the potency and selectivity of small molecule inhibitors across the entire proteome. nih.gov A common strategy involves competitive ABPP, where a proteome is pre-incubated with an inhibitor before treatment with a broad-spectrum SF probe. nih.gov The inhibitor's binding to its target protein will block the subsequent labeling of that protein by the SF probe. By quantifying the reduction in probe labeling using mass spectrometry, researchers can determine the inhibitor's target engagement and potency. nih.gov This approach was used to confirm that specific drug candidates for spinal muscular atrophy were indeed inhibitors of the DcpS enzyme in human primary cells. nih.gov This method provides a global view of an inhibitor's selectivity, revealing potential off-targets and helping to optimize drug candidates.

Elucidation of Enzyme Active Site Structures and Dynamics

Understanding the three-dimensional structure and conformational dynamics of an enzyme's active site is fundamental to deciphering its mechanism and designing specific inhibitors. Covalent probes with sulfonyl fluoride warheads serve as valuable tools for mapping these active sites. jenabioscience.comrsc.org By covalently modifying a specific residue, the probe acts as a permanent marker, facilitating the identification of amino acids that are crucial for catalysis or substrate binding. nih.govnih.gov

Structure-based molecular design has been effectively combined with SF probe technology to rationally target specific residues. nih.gov For example, researchers designed an alkyne-tagged SF probe to specifically modify tyrosine residues within the active site of the mRNA-decapping scavenger enzyme DcpS. nih.govsemanticscholar.org The covalent modification enabled the efficient capture of the protein from a complex proteome for further study. nih.govsemanticscholar.org Furthermore, the covalent attachment of a probe containing a spectroscopic reporter, such as a ¹⁹F atom (as is intrinsic to the sulfonyl fluoride group), can be used to study the local electronic environment and dynamics of the active site using techniques like ¹⁹F NMR. rsc.org This provides insights into the conformational changes an enzyme undergoes during its catalytic cycle.

Probing Protein Conformations and Allosteric Regulation

The study of protein dynamics and the mechanisms of allosteric regulation—where binding at one site on a protein affects a distant site—is crucial for understanding cellular signaling and for drug development. 4-(2-bromoacetyl)-Benzenesulfonyl fluoride, with its dual reactive nature, offers a sophisticated method for covalently mapping these intricate molecular interactions.

The compound's heterobifunctional character is key to its utility. It possesses two chemically distinct reactive groups:

An α-bromoacetyl group: This moiety is a well-established electrophile that readily reacts with nucleophilic amino acid side chains, exhibiting a preference for cysteine and histidine residues.

A sulfonyl fluoride group: This group is also an electrophile, but with a different reactivity profile. It can form stable covalent bonds with a broader range of nucleophilic residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine. nih.gov

This dual reactivity allows for a two-pronged approach to studying protein structure. For instance, researchers can utilize the bromoacetyl group to anchor the probe to a specific, known nucleophile within a protein. The sulfonyl fluoride can then act as a "tethered" probe, reacting with nearby residues upon a conformational change or the binding of an allosteric modulator. By identifying the cross-linked residues through techniques like mass spectrometry, scientists can gain valuable insights into the spatial arrangement of different protein domains and how they move in response to regulatory signals.

While direct research specifically detailing the use of this compound for probing allosteric regulation is still emerging, the principles are well-established with similar bifunctional probes. The analogous compound, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), an irreversible serine protease inhibitor, demonstrates the reactivity of the sulfonyl fluoride group in targeting specific protein sites. semanticscholar.orgnih.govcephamls.com Studies with AEBSF have shown its ability to covalently modify proteins and influence cellular processes, highlighting the potential of the sulfonyl fluoride "warhead" in probing protein function. semanticscholar.orgnih.govcephamls.com

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Primary Target Residues | Reactivity Principle |

| α-Bromoacetyl | Cysteine, Histidine | Nucleophilic substitution |

| Sulfonyl Fluoride | Serine, Threonine, Lysine, Tyrosine, Cysteine, Histidine | Nucleophilic substitution |

Integration into "Click Chemistry" Methodologies for Bioconjugation

"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for a wide range of applications in chemical biology, including bioconjugation. celluars.comsigmaaldrich.comnih.govenamine.net One of the prominent click reactions is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. nih.govenamine.net

The sulfonyl fluoride moiety of this compound is a key participant in SuFEx chemistry. celluars.comsigmaaldrich.com This allows the compound to be efficiently and specifically conjugated to other molecules that have been functionalized with a suitable SuFEx partner, such as a silyl (B83357) ether. nih.gov

The bifunctional nature of this compound opens up versatile bioconjugation strategies. For example:

Sequential Conjugation: A protein can first be labeled at a specific cysteine or histidine residue via the bromoacetyl group. Subsequently, the now protein-bound sulfonyl fluoride can be used in a SuFEx reaction to attach a reporter molecule, such as a fluorophore or a biotin tag. This two-step process allows for precise control over the labeling site and the nature of the attached molecule.

Formation of Protein-Molecule Conjugates: The compound can act as a linker to connect a protein to another molecule of interest. The bromoacetyl group can react with the protein, and the sulfonyl fluoride can undergo a SuFEx reaction with a modified small molecule, peptide, or even a nucleic acid. celluars.comsigmaaldrich.com This approach is valuable for creating targeted drug delivery systems or for assembling well-defined biomolecular complexes for structural or functional studies.

The integration of this compound into click chemistry workflows provides a robust and modular platform for bioconjugation. The reliability and specificity of the SuFEx reaction, combined with the targeted reactivity of the bromoacetyl group, enable the construction of complex and well-defined bioconjugates for a multitude of research applications. celluars.comsigmaaldrich.comnih.govenamine.net

Table 2: Potential "Click Chemistry" Applications of this compound

| Application | Strategy | Key Feature |

| Site-Specific Protein Labeling | Sequential reaction of bromoacetyl group then SuFEx | Precise control over labeling location and reporter molecule attachment. |

| Protein-Small Molecule Conjugation | Use as a heterobifunctional linker | Modular assembly of protein-drug or protein-probe conjugates. |

| Surface Immobilization of Proteins | Covalent attachment to functionalized surfaces | Creation of protein microarrays or biosensors. |

Advanced Research Directions and Future Perspectives for 4 2 Bromoacetyl Benzenesulfonyl Fluoride

Rational Design of Next-Generation Covalent Inhibitors and Probes

The rational design of targeted covalent inhibitors (TCIs) has re-emerged as a powerful strategy in drug discovery, capable of achieving high potency and prolonged pharmacodynamic effects. wuxiapptec.com The compound 4-(2-bromoacetyl)-benzenesulfonyl fluoride (B91410) serves as an exemplary scaffold for developing next-generation TCIs and chemical probes due to its dual electrophilic centers.

The sulfonyl fluoride group is a moderately reactive electrophile known for its ability to form stable covalent bonds with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine. nih.govnih.gov This reactivity, central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, allows for the targeting of less common, but functionally critical, residues beyond the frequently targeted cysteine. wuxiapptec.comnih.gov In contrast, the bromoacetyl group is a classic α-halo-ketone warhead that readily alkylates nucleophilic residues, with a strong preference for cysteine and histidine.

The future of rational design using this scaffold involves:

Tuning Reactivity: Modifying the electronic properties of the benzene (B151609) ring can fine-tune the reactivity of both the sulfonyl fluoride and the bromoacetyl groups. This allows for the optimization of inhibitors to balance potency with selectivity, minimizing off-target effects. nih.gov

Developing Bifunctional Probes: The distinct reactivity of the two warheads can be exploited to create probes for activity-based protein profiling (ABPP). One warhead can be designed to bind to a specific target, while the other can be used to attach a reporter tag (like biotin (B1667282) or a fluorophore) for detection and identification.

Fragment-Based Drug Discovery: The 4-(2-bromoacetyl)-benzenesulfonyl fluoride core can be used as a reactive fragment for screening against protein targets. Hits identified through this method can then be elaborated into more potent and selective inhibitors. nih.gov

| Property | Value | Reference |

|---|---|---|

| Empirical Formula | C₈H₆BrFO₃S | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 281.10 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Crystals | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 104-110 °C | sigmaaldrich.comsigmaaldrich.com |

| Reaction Suitability | Click Chemistry (SuFEx) | sigmaaldrich.comsigmaaldrich.com |

Exploration of Expanded Biological Target Space and Off-Target Reactivity Profiling

A key advantage of sulfonyl fluoride-based probes is their ability to target a broad range of nucleophilic amino acids, thereby expanding the "ligandable" proteome. nih.gov While the bromoacetyl moiety primarily targets cysteine, the sulfonyl fluoride group has demonstrated reactivity with multiple residues, offering a path to inhibit proteins that lack an accessible cysteine. nih.govnih.gov

Key Research Findings:

Targeting Functional Tyrosine: Studies have shown that sulfonyl fluoride probes, including 4-(2-bromoacetyl)benzene-1-sulfonyl fluoride, can selectively label functional tyrosine residues. For instance, this compound was used to identify a specific tyrosine residue within the glutathione (B108866) binding pocket of Glutathione Transferases (GSTs), demonstrating high selectivity for functionally important sites. researchgate.net

Broad Reactivity Profile: The sulfonyl fluoride warhead is known to react with serine, threonine, lysine, histidine, and cysteine, in addition to tyrosine. nih.govnih.gov This contrasts with many covalent warheads that are highly specific for cysteine. A related compound, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), is a well-documented irreversible inhibitor of serine proteases. wikipedia.orgnih.gov

Future research will focus on using advanced proteomic techniques to map the complete biological target space of this compound. Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to map the protein interaction landscape of small molecules. nomuraresearchgroup.comnih.gov By using a tagged version of the compound, researchers can systematically identify both intended and unintended protein targets directly in complex biological systems, which is crucial for understanding its mechanism of action and for comprehensive off-target reactivity profiling. nih.gov

| Reactive Group | Primary Targets | Secondary/Potential Targets | Reference |

|---|---|---|---|

| Sulfonyl Fluoride (-SO₂F) | Serine, Tyrosine, Lysine | Threonine, Cysteine, Histidine | nih.govnih.govresearchgate.net |

| Bromoacetyl (-COCH₂Br) | Cysteine, Histidine | Lysine, Methionine | N/A |

Applications in Functional Materials Science

The unique chemical reactivity of this compound also suggests potential applications beyond biology, in the field of functional materials science. The ability of its reactive groups to form stable covalent bonds with surfaces and polymers opens avenues for creating novel materials with tailored properties.

Surface Functionalization: The sulfonyl fluoride moiety can participate in SuFEx click chemistry, a highly efficient and versatile reaction for conjugating molecules. nih.govsigmaaldrich.com This could be used to immobilize the compound onto surfaces (e.g., silica, gold nanoparticles, or polymer beads) that have been pre-functionalized with appropriate nucleophiles. The free bromoacetyl group would then be available for subsequent reactions, such as capturing specific proteins or other biomolecules.

Polymer Synthesis and Modification: The compound could be incorporated into polymer chains as a monomer or used to modify existing polymers. This would create materials with reactive sites that could be used for applications such as creating affinity chromatography resins, developing biosensors, or fabricating antimicrobial surfaces.

While direct applications in materials science for this specific compound are not yet widely reported, the underlying chemistry of its functional groups is well-suited for these future explorations.

Methodological Advancements in Chemical Proteomics and Interactomics

Chemical proteomics utilizes chemical probes to study protein function and interaction on a global scale. nyu.edu this compound is well-positioned to contribute to methodological advancements in this field.

Activity-Based Protein Profiling (ABPP): As a reactivity-based probe, this compound can be used in ABPP experiments to identify enzymes with hyper-reactive or functionally important nucleophilic residues in their active sites. nomuraresearchgroup.com Its broad reactivity profile allows for the potential discovery of novel targets in enzyme classes beyond the well-studied proteases and kinases.

Protein-Protein Interaction (PPI) Mapping: The bifunctional nature of the molecule makes it a potential candidate for development as a chemical cross-linker. In interactomics, cross-linkers are used to covalently trap transient or weak protein-protein interactions. A derivative of this compound could be designed to bind to one protein via its sulfonyl fluoride group and then capture a nearby interacting partner via the bromoacetyl group, allowing for subsequent identification by mass spectrometry.

These applications would leverage the compound's ability to covalently label proteins, providing a stable record of protein function or interaction that can withstand complex analytical procedures.

Integration of Computational Chemistry and Machine Learning in Compound Design and Activity Prediction

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new therapeutic agents. nih.govrsc.org The development of inhibitors based on the this compound scaffold can be significantly enhanced by these in silico approaches.

Computational Chemistry: Quantum mechanical (QM) and hybrid QM/MM methods can be used to model the reaction mechanisms between the compound's warheads and various amino acid residues. researchgate.net These calculations can predict reaction barriers and transition states, helping to rationalize observed reactivity and selectivity. Molecular docking and molecular dynamics (MD) simulations can predict how derivatives of the compound bind to target proteins, guiding the design of molecules with improved affinity and specificity. rsc.org

Machine Learning (ML): As libraries of compounds based on this scaffold are synthesized and tested, the resulting data can be used to train machine learning models. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can identify key molecular descriptors that correlate with biological activity, enabling the prediction of potency for new, untested compounds. nih.govnih.gov This predictive power can prioritize the synthesis of the most promising candidates, saving time and resources.

The integration of these computational tools will be essential for systematically exploring the chemical space around the this compound core and for designing next-generation inhibitors with precisely engineered properties. mdpi.com

Exploration of Novel Reaction Pathways and Synthetic Transformations in Flow Chemistry

The synthesis and modification of complex organic molecules can be improved through the exploration of novel reaction pathways and modern synthetic technologies like flow chemistry.

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers several advantages over traditional batch synthesis, including enhanced safety, better reaction control, improved scalability, and the potential for rapid library synthesis. The application of flow chemistry to the synthesis of this compound and its derivatives could:

Improve Synthetic Efficiency: Enable precise control over reaction parameters (temperature, pressure, reaction time), potentially leading to higher yields and purities.

Facilitate Library Generation: Allow for the automated and rapid synthesis of a large number of analogs by sequentially introducing different building blocks into the flow stream. This would be highly beneficial for generating libraries needed for structure-activity relationship studies and for training machine learning models.

Enable Novel Transformations: The unique environment within a flow reactor can sometimes enable chemical transformations that are difficult to achieve in batch processes, opening the door to novel derivatives of the core scaffold.

Exploring these advanced synthetic methods will be crucial for fully realizing the potential of this compound as a versatile chemical tool.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-(2-bromoacetyl)-benzenesulfonyl fluoride, and how can reaction efficiency be validated?

- Methodological Answer : The compound can be synthesized via bromoacetylation of benzenesulfonyl fluoride derivatives. Key steps include:

- Nucleophilic substitution : Reacting benzenesulfonyl fluoride with bromoacetyl chloride in anhydrous conditions (e.g., using chloroform/methanol mixtures ).

- Purification : Column chromatography or recrystallization to isolate the product. Validate purity via HPLC (>95% by area normalization) and confirm structure using H/C NMR and LC-MS .

- Yield optimization : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) and adjust stoichiometry (1:1.2 molar ratio of sulfonyl fluoride to bromoacetyl chloride) to minimize side products .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Decontamination : In case of spills, neutralize with 5% sodium bicarbonate solution before disposal. Avoid water contact to prevent hydrogen fluoride release .

- Storage : Store at 2–8°C under argon to prevent hydrolysis. Use amber vials to limit light-induced degradation .

Q. How does pH influence the stability of this compound in aqueous buffers?

- Methodological Answer :

- Stability Testing : Prepare buffers at pH 4.0 (acetate), 7.4 (phosphate), and 9.0 (Tris). Incubate the compound at 25°C and sample aliquots at 0, 6, 12, and 24 hours.

- Analysis : Quantify degradation via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Stability is highest at pH ≤6.0, with <10% degradation over 24 hours. Above pH 7.4, rapid hydrolysis occurs (>80% degradation in 6 hours) due to sulfonyl fluoride reactivity .

Advanced Research Questions

Q. How can this compound be utilized to study structure-activity relationships (SAR) in serine protease inhibition?

- Methodological Answer :

- Enzyme Assays : Perform kinetic assays with trypsin, thrombin, or chymotrypsin. Pre-incubate the enzyme with the compound (0.1–10 µM) for 15 minutes, then measure residual activity using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin) .

- SAR Insights : The bromoacetyl group enhances covalent binding to catalytic serine residues, increasing inhibitory potency compared to non-acylated analogs. Compare IC values with derivatives lacking the bromoacetyl moiety .

Q. What analytical challenges arise when characterizing byproducts from click chemistry reactions involving this compound?

- Methodological Answer :

- Byproduct Identification : After copper-catalyzed azide-alkyne cycloaddition (CuAAC), analyze reaction mixtures via high-resolution LC-MS to detect sulfonate derivatives (e.g., from fluoride displacement).

- Mitigation Strategies : Use excess sodium ascorbate to reduce Cu(II) to Cu(I), minimizing unwanted sulfonate formation. Optimize reaction time (<2 hours) to limit side reactions .

Q. How does fluorination of the benzene ring affect the compound’s inhibitory selectivity across protease families?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with fluorine substituents at different positions (e.g., 3-F, 4-F). Test against protease panels (e.g., caspases, kallikreins) using activity-based protein profiling (ABPP).

- Data Interpretation : Fluorine at the para position (as in the parent compound) increases selectivity for trypsin-like proteases over chymotrypsin-like ones (K ratio >50:1), likely due to steric and electronic effects .

Q. What strategies resolve discrepancies in IC values reported for this compound in different studies?

- Methodological Answer :

- Standardization : Use a common buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) and pre-equilibrate enzymes at 37°C.

- Error Sources : Address variations due to enzyme lot differences (validate activity with reference inhibitors like AEBSF) or incomplete pre-incubation. Replicate experiments with orthogonal methods (e.g., SPR for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.